2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a chromeno-pyrimidine scaffold in its structure makes it a unique molecule with promising pharmacological properties.
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The synthetic route may include the following steps:
Formation of the chromeno-pyrimidine scaffold: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents.
Chemical Reactions Analysis
2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group back to a carbonyl group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other pyrimidine-thione derivatives, such as:
1-methyl-2-(4-(trifluoromethyl)phenyl)-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2’,3’4,5]pyrimido[1,2-a]azepine-4-thione: This compound has shown significant antitumor activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and potential as anticancer agents.
2-thioxopyrimidine derivatives: These compounds exhibit a range of biological activities, including antiviral and antimicrobial properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNJHYHVCAZUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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